molecular formula C7H10N4O2S2 B2380946 methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 1207000-65-4

methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No. B2380946
CAS RN: 1207000-65-4
M. Wt: 246.3
InChI Key: YEBCHCXFQSHSKP-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrazole derivative that has shown promising results in various studies for its pharmacological properties.

Scientific Research Applications

Synthesis of Analgesic and Anti-inflammatory Agents

A study by Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including derivatives related to the specified compound, to evaluate their analgesic and anti-inflammatory activities. The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emerged as a significant lead, demonstrating notable analgesic and anti-inflammatory effects with mild ulcerogenic potential compared to indomethacin, suggesting its potential as a novel class of therapeutic agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Development of Heterocyclic Rings

Aly et al. (2018) reported on the reactivity of N-substituted hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate to afford various heterocyclic rings, including 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile and ethyl 5-amino-3-(methylthio)-1-(substituted carbamothioyl)-1H-pyrazole-4-carboxylate. These reactions highlight the versatility of these compounds in generating a diverse array of heterocyclic structures, important for pharmaceutical and agrochemical development (Aly, Hassan, Mohamed, El-Shaieb, Makhlouf, Bräse, & Nieger, 2018).

Regioselective Synthesis

Pereira et al. (2017) introduced an elegant and efficient method for synthesizing novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates through cyclocondensation. This process underscores the chemical's utility in creating diverse and potentially bioactive molecules, expanding the toolbox available for drug discovery and materials science (Pereira, de Bastos, Teixeira, Moura e Silva, Flores, & Flores, 2017).

properties

IUPAC Name

methyl 5-amino-1-carbamothioyl-3-methylsulfanylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S2/c1-13-6(12)3-4(8)11(7(9)14)10-5(3)15-2/h8H2,1-2H3,(H2,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBCHCXFQSHSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1SC)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1-carbamothioyl-3-(methylthio)-1H-pyrazole-4-carboxylate

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